molecular formula C31H42FNO3 B12418800 Dechloro haloperidol decanoate-d19

Dechloro haloperidol decanoate-d19

货号: B12418800
分子量: 514.8 g/mol
InChI 键: DXIPJWCZWAWKET-RLZAXCLZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dechloro haloperidol decanoate-d19 involves the deuteration of haloperidol decanoate. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the haloperidol decanoate molecule. The reaction conditions for this process may vary, but they generally involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment and facilities to ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .

化学反应分析

Types of Reactions

Dechloro haloperidol decanoate-d19 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can produce a variety of substituted compounds .

科学研究应用

Dechloro haloperidol decanoate-d19 has several scientific research applications, including:

相似化合物的比较

Similar Compounds

    Haloperidol decanoate: The non-deuterated form of the compound, used as a long-acting antipsychotic medication.

    Deuterated haloperidol: Another deuterated derivative of haloperidol, used for similar research purposes.

Uniqueness

Dechloro haloperidol decanoate-d19 is unique due to its deuterium content, which can provide advantages such as improved metabolic stability and reduced side effects compared to its non-deuterated counterparts .

生物活性

Dechloro haloperidol decanoate-d19 is a derivative of haloperidol, a well-known antipsychotic medication. This compound is primarily utilized in the treatment of schizophrenia and other psychotic disorders. The biological activity of this compound can be understood through its pharmacodynamics, pharmacokinetics, and clinical efficacy.

Pharmacodynamics

This compound functions as a potent antagonist at dopamine D2 receptors in the central nervous system (CNS). This action is crucial for its antipsychotic effects, as it helps mitigate symptoms associated with psychosis by blocking dopamine transmission, particularly in the mesolimbic pathway. The compound exhibits minimal antihistaminergic or anticholinergic activity, which reduces the potential for certain side effects commonly associated with other antipsychotics .

Pharmacokinetics

The pharmacokinetics of this compound involve its administration via intramuscular injection, where it is released slowly from the depot into systemic circulation. The half-life of haloperidol decanoate is approximately three weeks, allowing for sustained therapeutic effects with monthly dosing. Steady-state plasma concentrations are typically reached within two to four months of treatment .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life~3 weeks
Peak plasma concentration~6 days post-injection
Steady-state achievement2 to 4 months
Administration routeIntramuscular

Clinical Efficacy

A multicenter, double-blind study assessed the effectiveness of haloperidol decanoate in preventing symptomatic exacerbation in patients with schizophrenia. The study involved 105 outpatients who were administered varying doses (25 mg to 200 mg) monthly. Results indicated that the 200 mg dose was associated with the lowest rate of symptomatic exacerbation (15%), suggesting that higher doses may offer better control over psychotic symptoms without significantly increasing adverse effects .

Case Study: Long-term Efficacy

In a long-term follow-up study, patients receiving monthly injections of haloperidol decanoate showed significant improvements in their psychiatric symptoms compared to those on placebo. The study highlighted that patients on haloperidol decanoate required less additional antipsychotic medication and experienced fewer relapses over time .

Adverse Effects and Considerations

Despite its efficacy, this compound is associated with extrapyramidal side effects (EPS), which are common among dopamine antagonists. These side effects can include tremors, rigidity, and tardive dyskinesia. However, studies suggest that depot formulations like haloperidol decanoate may have a lower incidence of EPS compared to oral formulations .

Table 2: Adverse Effects Associated with this compound

Adverse EffectIncidence Rate
Extrapyramidal SymptomsVariable (common)
Weight GainModerate
SedationLow

属性

分子式

C31H42FNO3

分子量

514.8 g/mol

IUPAC 名称

[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate

InChI

InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-16-30(35)36-31(27-13-9-8-10-14-27)21-24-33(25-22-31)23-12-15-29(34)26-17-19-28(32)20-18-26/h8-10,13-14,17-20H,2-7,11-12,15-16,21-25H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,11D2,16D2

InChI 键

DXIPJWCZWAWKET-RLZAXCLZSA-N

手性 SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

规范 SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。